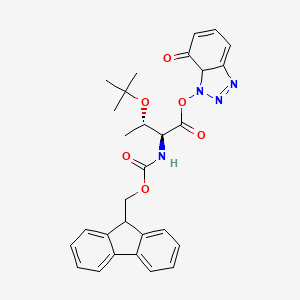

Fmoc-allo-Thr(tBu)-ODhbt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-allo-Thr(tBu)-ODhbt is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Peptide Synthesis

-

Building Blocks for Peptides:

Fmoc-allo-Thr(tBu)-ODhbt serves as a versatile building block in peptide synthesis. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection under mild conditions, facilitating the formation of peptides with specific sequences and properties. -

Stereochemical Control:

The stereochemistry of this compound enables researchers to synthesize peptides with desired stereochemical configurations. This is crucial in developing biologically active peptides that require specific orientations for optimal activity. -

Functionalization:

The tert-butyl group enhances the solubility and stability of peptides synthesized with this compound. This property is particularly beneficial for synthesizing peptides intended for pharmaceutical applications, as it can improve their bioavailability.

Case Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the use of this compound in synthesizing antimicrobial peptides. The incorporation of this amino acid derivative improved the peptides' activity against various bacterial strains due to enhanced membrane permeability and stability .

| Peptide Sequence | Activity (MIC) | Modification |

|---|---|---|

| Peptide A | 32 µg/mL | Fmoc-allo-Thr(tBu) |

| Peptide B | 64 µg/mL | Standard Thr |

Case Study 2: Development of Therapeutic Agents

Research has shown that peptides containing this compound exhibit increased binding affinity to target proteins, making them suitable candidates for therapeutic agents. For instance, a peptide designed to inhibit a specific enzyme showed a significant reduction in activity when modified with this compound .

| Therapeutic Target | Binding Affinity (Kd) | Modification |

|---|---|---|

| Enzyme X | 50 nM | Fmoc-allo-Thr(tBu) |

| Enzyme Y | 200 nM | Standard Thr |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for incorporating Fmoc-allo-Thr(tBu)-ODhbt into solid-phase peptide synthesis (SPPS)?

The synthesis typically employs carbodiimide-based coupling reagents (e.g., HOBt/DIC) under inert conditions to minimize racemization. The tert-butyl (tBu) group protects the hydroxyl side chain during acidic cleavage (e.g., TFA treatment), while the Fmoc group is removed with piperidine/DMF for iterative coupling . Reaction efficiency is monitored via Kaiser or chloranil tests for free amine detection.

Q. Which analytical techniques are critical for characterizing this compound purity and identity?

High-performance liquid chromatography (HPLC) with C18 columns is standard for purity assessment, while liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight and detects impurities. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C) resolves stereochemical integrity, particularly distinguishing allo-Thr from Thr isomers .

Q. How does the tert-butyl group in this compound enhance stability during peptide synthesis?

The tBu group sterically shields the hydroxyl group, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during coupling or acidic cleavage. It also improves solubility in organic solvents like DCM or DMF, facilitating SPPS workflows .

Q. What are common side reactions during this compound coupling, and how are they mitigated?

Racemization at the α-carbon and incomplete coupling are key issues. Using low-basicity coupling agents (e.g., OxymaPure/DIC) and maintaining reaction temperatures below 25°C minimizes racemization. Double coupling or extended reaction times (1–2 hours) ensure complete amide bond formation .

Advanced Research Questions

Q. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?

Microwave-assisted SPPS enhances coupling kinetics in challenging sequences. Pre-activation of the amino acid with DIC/HOAt in DMF for 5–10 minutes prior to resin addition improves reactivity. Alternatively, pseudoproline dipeptides can reduce steric hindrance in adjacent residues .

Q. What strategies address diastereomer formation during this compound-containing peptide assembly?

Diastereomers arise from epimerization at the β-carbon of allo-Thr. Employing orthogonal protecting groups (e.g., TBS for hydroxyl) and low-epimerization coupling reagents (e.g., PyBOP) reduces this risk. Post-synthesis LC-MS and chiral HPLC differentiate diastereomers, enabling iterative optimization .

Q. How do structural modifications in this compound derivatives affect interactions with biological targets like bitter taste receptors?

Computational docking (e.g., DFT/B3LYP with 6-31G* basis sets) predicts binding energies and steric clashes with receptors like hT2R14. Experimental validation via competitive binding assays (e.g., fluorescence polarization) and ADME profiling (Lipinski/Jorgensen rules) reconciles in silico predictions with empirical data .

Q. What computational methods validate the conformational behavior of this compound in solution?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict rotational freedom and hydrogen-bonding patterns. NMR-derived 3JHα−Hβ coupling constants and NOE correlations validate simulation accuracy .

Q. How can discrepancies between predicted and experimental ADME properties of this compound derivatives be resolved?

Iterative refinement of computational models (e.g., QSAR or machine learning) using experimental LogP, solubility, and permeability data improves predictive accuracy. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests provide empirical benchmarks .

Q. What advanced purification techniques ensure high recovery of this compound from complex reaction mixtures?

Preparative HPLC with gradient elution (e.g., 20–80% acetonitrile/0.1% TFA) isolates the target compound. Ion-pair chromatography using heptafluorobutyric acid (HFBA) enhances resolution of charged impurities. Lyophilization preserves stability post-purification .

Properties

CAS No. |

267882-90-6 |

|---|---|

Molecular Formula |

C30H30N4O6 |

Molecular Weight |

542.59 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.